molecular formula C9H18N2O B15310639 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B15310639
M. Wt: 170.25 g/mol
InChI Key: QLWLRKLKAKCDDY-UHFFFAOYSA-N
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Description

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a bicyclic structure with one oxygen atom (oxa) and two nitrogen atoms (diaza) in its heterocyclic rings. The spiro[4.5]decane framework comprises a 4-membered and a 5-membered ring connected via a shared spiro carbon. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity and ability to interact with diverse biological targets .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2O/c1-2-11-6-3-9(4-7-11)10-5-8-12-9/h10H,2-8H2,1H3

InChI Key

QLWLRKLKAKCDDY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)NCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Heteroatom Variations

A. Oxygen vs. Sulfur Analogues

  • 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (C₈H₁₇ClN₂S): Replaces the oxygen atom with sulfur (thia), altering electronic properties (e.g., increased polarizability) and hydrogen-bonding capacity. Molecular mass: 208.748 g/mol (monoisotopic: 208.080097) . Applications: Sulfur-containing spiro compounds often exhibit enhanced metabolic stability and binding affinity to enzymes or receptors.
  • 2-Oxa-8-azaspiro[4.5]decane HCl (from commercial listings):
    • Features a single oxygen (oxa) and nitrogen (aza) in separate rings.
    • Price: €355/100 mg, indicating moderate synthetic complexity .

B. Nitrogen Positioning and Substituents

  • 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl (C₁₀H₁₈ClN₂O):
    • Incorporates a ketone group and methyl substituent, increasing hydrophobicity.
    • Price: $206/100 mg, suggesting simpler synthesis compared to ethyl derivatives .
  • tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate :
    • Includes a ketone and a bulky tert-butyloxycarbonyl (Boc) protecting group, enhancing solubility for intermediate synthesis .

Substituent Effects: Ethyl vs. Methyl and Halogens

  • 8-Methyl Derivatives :
    • 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (C₈H₁₇ClN₂S):
  • 8-Methyl-1,4-dioxaspiro[4.5]decane-8-methanol:
  • Price: €158/250 mg; the methanol substituent adds polarity for aqueous solubility .
  • Halogenated Derivatives :

    • 8,8-Difluoro-2-azaspiro[4.5]decan-3-one :
  • Fluorine atoms enhance electronegativity and bioavailability.

Data Table: Key Structural and Commercial Comparisons

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Price (per 100 mg) Source
8-Methyl-1-thia-4,8-diazaspiro[4.5]decane HCl C₈H₁₇ClN₂S 208.748 Methyl, Sulfur N/A
2-Oxa-8-azaspiro[4.5]decane HCl C₈H₁₄ClNO 187.66 Oxygen €355
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl C₁₀H₁₈ClN₂O 226.72 Methyl, Ketone $206
8,8-Difluoro-2-azaspiro[4.5]decan-3-one C₈H₁₁F₂NO 199.18 Difluoro N/A

Biological Activity

8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane is C13H18N2OC_{13}H_{18}N_2O with a molecular weight of approximately 218.30 g/mol. The compound features a spirocyclic structure that allows for unique interactions with biological targets, enhancing its therapeutic potential.

The mechanism by which 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane exerts its biological effects involves interaction with specific molecular targets, particularly in the central nervous system (CNS). The spirocyclic framework facilitates binding to receptors and enzymes, modulating various biological pathways.

Anticonvulsant Activity

Research has indicated that derivatives of the diazaspiro framework exhibit anticonvulsant properties. A study highlighted the efficacy of certain derivatives in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models, demonstrating their effectiveness against seizures.

CompoundED50 (mmol/kg)Reference Drug Comparison
6g0.004314x more potent than Phenobarbital (0.06 mmol/kg)
6e0.0191.8x more potent than Diphenylhydantoin (0.034 mmol/kg)

These findings suggest that the presence of the spirocyclic system is crucial for anticonvulsant activity, indicating a promising avenue for further drug development.

Cholinergic Activity

In vitro studies have demonstrated that compounds related to 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane exhibit affinity for muscarinic receptors, particularly M1 receptors. These compounds have shown potential as antidementia agents by reversing scopolamine-induced cognitive impairments in animal models.

Case Study:
A specific derivative was tested for antiamnesic effects in scopolamine-treated mice, showing significant improvement in passive avoidance tasks compared to controls. The antiamnesic dose was found to be two orders of magnitude lower than doses inducing hypothermia and salivation, highlighting its therapeutic window.

Safety and Toxicity

Toxicity assessments using models such as the rotarod test indicated that derivatives of this compound did not exhibit significant motor impairment at maximum administered doses. This suggests a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via cyclization strategies. For example, the introduction of substituents (e.g., ethyl groups) often occurs through alkylation or acylation steps under controlled conditions. Key parameters include:

  • Temperature : Reactions are frequently conducted at 0–25°C to avoid side reactions (e.g., hydrolysis of intermediates) .
  • Solvent Choice : Anhydrous solvents like THF or MeOH are used to stabilize reactive intermediates .
  • Purification : Column chromatography with silica gel or recrystallization ensures high purity (>95%) .

Q. How can the purity and structural integrity of synthesized derivatives be verified?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm spirocyclic connectivity and substituent positions .
  • HPLC-MS : Validates molecular weight and detects impurities (<0.5% by area normalization) .
  • Elemental Analysis : Matches experimental and theoretical C/H/N/O ratios (e.g., C17H21ClN2O4 for 4-(2-chlorobenzoyl)-8-ethyl derivatives) .

Q. What safety protocols are recommended for handling spirocyclic compounds in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles are mandatory .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate halogenated byproducts (e.g., bromobenzoyl derivatives) for specialized disposal .

Advanced Research Questions

Q. How can reaction yields be optimized for spirocyclic derivatives with bulky substituents?

  • Methodological Answer :

  • Steric Mitigation : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky groups like 4-nitrophenyl .
  • Catalysis : Pd-mediated cross-coupling reactions enhance efficiency for aryl/heteroaryl substitutions (yield increase from 40% to 75%) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining yields >80% .

Q. What strategies are effective for studying structure-activity relationships (SAR) in receptor-targeted derivatives?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 3^3H-labeled antagonists for 5-HT1A or M1 receptors) to quantify affinity (Ki_i values) .
  • Functional Group Variation : Compare analogues with sulfonyl (e.g., thiophene-2-sulfonyl) vs. acyl (e.g., 4-bromobenzoyl) groups to assess selectivity .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .

Q. How can contradictory data in pharmacological studies (e.g., receptor activation vs. inhibition) be resolved?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across concentrations (e.g., 1 nM–10 µM) to clarify agonist/antagonist behavior .
  • Cell-Based Assays : Use reporter gene systems (e.g., cAMP/Ca2+^{2+} signaling) to validate functional activity .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

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